molecular formula C6H9NOS B8671555 Thiazole, 5-(methoxymethyl)-4-methyl- CAS No. 30935-41-2

Thiazole, 5-(methoxymethyl)-4-methyl-

Cat. No.: B8671555
CAS No.: 30935-41-2
M. Wt: 143.21 g/mol
InChI Key: MFEUJZJXIZFGPH-UHFFFAOYSA-N
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Description

Thiazole, 5-(methoxymethyl)-4-methyl- (CAS 63752-06-7) is a substituted thiazole derivative characterized by a methyl group at the 4-position and a methoxymethyl (-CH₂OCH₃) substituent at the 5-position of the heterocyclic thiazole ring . While its direct biological role remains less studied, structural analogs of this compound are explored in medicinal chemistry for antimicrobial and antitumor applications .

Properties

CAS No.

30935-41-2

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

5-(methoxymethyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C6H9NOS/c1-5-6(3-8-2)9-4-7-5/h4H,3H2,1-2H3

InChI Key

MFEUJZJXIZFGPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)COC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Comparison

The following table summarizes key structural and functional differences between 5-(methoxymethyl)-4-methylthiazole and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Findings
5-(Methoxymethyl)-4-methylthiazole 5-(methoxymethyl), 4-methyl C₆H₈N₂OS ~156.2 63752-06-7 Potential synthetic intermediate; limited biological data
5-(2-Hydroxyethyl)-4-methylthiazole 5-(2-hydroxyethyl), 4-methyl C₆H₉NOS 143.2 137-00-8 Thiamine biosynthesis precursor; used in yeast studies
5-Ethenyl-4-methylthiazole 5-ethenyl, 4-methyl C₆H₇NS 125.2 1759-28-0 Fragrance/flavoring agent; characterized by GC-MS
5-(Chloromethyl)-4-methylthiazole 5-(chloromethyl), 4-methyl C₅H₆ClNS 147.6 317318-97-1 Antitumor agent intermediate; studied in medicinal chemistry
4,5-Dimethylthiazole 4-methyl, 5-methyl C₅H₇NS 113.2 3581-91-7 Industrial solvent; limited biological relevance

Key Differences in Properties and Reactivity

  • Stability : Methoxy groups resist oxidation and esterification, unlike hydroxyethyl substituents, which may form esters or degrade under acidic conditions .
  • Biological Activity :
    • 5-(2-Hydroxyethyl)-4-methylthiazole is critical in thiamine biosynthesis, with a relative specific activity of 25% in yeast cultures .
    • 5-(Chloromethyl)-4-methylthiazole derivatives exhibit antitumor activity against HCT-116 and MCF-7 cell lines , whereas the methoxymethyl variant lacks comparable data.
    • 5-Ethenyl-4-methylthiazole is primarily used in flavor industries due to its volatile aromatic properties .

Q & A

Basic Research Question

  • 1H/13C NMR :
    • Methoxymethyl Group : Look for singlet at δ 3.3–3.5 ppm (OCH3) and δ 4.0–4.5 ppm (CH2O) .
    • Thiazole Core : Aromatic protons appear as distinct singlets or doublets (δ 7.0–8.5 ppm) depending on substitution .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) effectively separate impurities. reports tR values for purity assessment (e.g., compound 34: tR = 31%) .

Methodological Tip : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH in amide derivatives) .

What strategies can be employed to modify the thiazole ring at specific positions (e.g., C-2 or C-5) to enhance biological activity, and what experimental challenges are associated with these modifications?

Advanced Research Question

  • Electrophilic Substitution :
    • Nitration : 4-Methylthiazole undergoes nitration at C-5 under mild conditions (HNO3/H2SO4 at 50°C), but the methoxymethyl group may sterically hinder reactivity .
    • Halogenation : Bromine/iodine at C-2 improves cross-coupling potential (e.g., Suzuki reactions in ) .
  • Challenges :
    • Regioselectivity : Competing reactions at C-4 vs. C-5 require directing groups (e.g., methyl at C-4 directs nitration to C-5) .
    • Stability : Methoxymethyl groups are sensitive to acidic conditions; use protecting groups (e.g., TBS ethers) during harsh reactions .

Biological Activity Insight : highlights thiazole derivatives (e.g., compound 40) with anti-cancer activity, suggesting C-5 modifications (e.g., nitro or vinyl groups) enhance target binding .

In studies reporting contradictory bioactivity data for structurally similar thiazole derivatives, how should researchers systematically evaluate structural nuances to resolve discrepancies?

Advanced Research Question

  • Structural Analysis :
    • Steric Effects : Compare substituent bulk (e.g., 4-methyl vs. 4-methoxyphenyl in ). Bulky groups may reduce membrane permeability .
    • Electronic Effects : Electron-withdrawing groups (e.g., NO2 at C-5) increase thiazole ring electrophilicity, altering interaction with biological targets .
  • Experimental Validation :
    • Dose-Response Curves : Test derivatives across concentrations to identify potency thresholds (e.g., ’s antibacterial assays) .
    • Computational Docking : Use tools like AutoDock to model interactions (e.g., ’s docking poses for thiazole-triazole hybrids) .

How does the introduction of a methoxymethyl group at the C-5 position influence the electronic properties and reactivity of the thiazole core, and what computational methods are suitable for modeling these effects?

Advanced Research Question

  • Electronic Impact :
    • HOMO/LUMO Levels : Methoxymethyl is electron-donating, raising HOMO energy (e.g., polymer PSZ in : HOMO = −5.70 eV) .
    • Reactivity : Increased electron density at C-5 facilitates electrophilic attacks but may reduce nucleophilic substitution rates .
  • Computational Tools :
    • DFT Calculations : Gaussian or ORCA software to optimize geometry and calculate Fukui indices for reactivity prediction.
    • MD Simulations : GROMACS for studying solvation effects on bioactivity .

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